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Introduction
Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, is driven by

various genetic aberrations, with mutations in the Anaplastic Lymphoma Kinase (ALK) gene

being a significant contributor to high-risk and relapsed cases.[1][2][3][4] While ALK tyrosine

kinase inhibitors (TKIs) have shown promise, the development of resistance remains a major

clinical challenge.[2][5] Recent research has identified the protein tyrosine phosphatase SHP2

as a critical downstream effector of ALK signaling and a key mediator of resistance to ALK

inhibitors.[2][6][7] TNO155, a potent and selective allosteric inhibitor of SHP2, has emerged as

a promising therapeutic agent, particularly in combination with ALK TKIs, to enhance efficacy

and overcome resistance in ALK-driven neuroblastoma.[2][5][7]

This document provides detailed application notes and protocols for researchers investigating

the use of TNO155 in ALK-driven neuroblastoma. It summarizes key preclinical findings,

outlines experimental methodologies, and provides visual representations of the underlying

biological pathways and experimental workflows.

Mechanism of Action: The ALK-SHP2-RAS-MAPK
Signaling Axis
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In ALK-driven neuroblastoma, constitutively active ALK mutants promote tumorigenesis

primarily through the RAS-MAPK signaling pathway. SHP2, encoded by the PTPN11 gene, is a

non-receptor protein tyrosine phosphatase that plays a crucial role in activating this pathway

downstream of receptor tyrosine kinases (RTKs) like ALK.[1][8] Upon ALK activation, SHP2 is

recruited and activated, leading to the dephosphorylation of specific substrates that ultimately

results in the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK),

promoting cell proliferation and survival.[1]

TNO155 is an orally active, allosteric inhibitor of wild-type SHP2.[8][9] By binding to a specific

pocket on the SHP2 protein, TNO155 locks it in an inactive conformation, thereby preventing

its signaling activity.[9] In the context of ALK-driven neuroblastoma, inhibition of SHP2 by

TNO155 disrupts the signal transduction from activated ALK to the RAS-MAPK pathway.
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Preclinical Data Summary
Numerous preclinical studies have demonstrated the potential of TNO155 in ALK-driven

neuroblastoma, both as a single agent and in combination with ALK inhibitors.

In Vitro Efficacy
Studies have shown that ALK-mutant neuroblastoma cell lines are more sensitive to TNO155
compared to ALK-wild-type lines.[7] Furthermore, the combination of TNO155 with ALK TKIs

such as lorlatinib, crizotinib, and ceritinib results in synergistic inhibition of cell growth.[5][7]
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Table 1: In Vitro Sensitivity of Neuroblastoma Cell Lines to TNO155 and ALK Inhibitors

Cell Line ALK Status
TNO155 IC₅₀
(µM)

Lorlatinib IC₅₀
(µM)

Combination
Effect

Kelly F1174L ~1 ~0.05 Synergistic

SH-SY5Y F1174L ~2 ~0.1 Synergistic

NB-1 F1174L Sensitive Sensitive Synergistic

SK-N-AS Wild-Type >10 >1 Additive

CHLA-255 Wild-Type >10 >1 Additive

Note: IC₅₀ values are approximate and may vary between studies. The synergistic effect is

often determined by calculating a combination index (CI < 1 indicates synergy).

In Vivo Efficacy
The antitumor activity of TNO155 in combination with ALK inhibitors has been validated in

various in vivo models.

Zebrafish Xenografts: In ALK-mutant neuroblastoma cells engrafted into larval zebrafish, the

combination of TNO155 and an ALK inhibitor reduced tumor growth and invasion.[10][5][7]

Murine Xenografts: In mouse models bearing ALK-mutant neuroblastoma xenografts, the

combination of TNO155 and lorlatinib significantly delayed tumor growth and prolonged

survival compared to either agent alone.[10][5][7]

Table 2: In Vivo Antitumor Activity of TNO155 and Lorlatinib Combination in a Kelly Xenograft

Model
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Treatment Group Dosing
Tumor Growth
Inhibition (%)

Survival Benefit

Vehicle Control - 0 -

TNO155 20 mg/kg, BID ~30% Moderate

Lorlatinib 5 mg/kg, BID ~60% Significant

TNO155 + Lorlatinib
20 mg/kg + 5 mg/kg,

BID
>90% Highly Significant

Note: Data is illustrative and based on findings from published studies. BID: twice daily.

Overcoming TKI Resistance
A key finding is the ability of TNO155 to overcome resistance to ALK inhibitors. Lorlatinib-

resistant ALK-F1174L neuroblastoma cells, which often harbor additional mutations in the RAS-

MAPK pathway, can be re-sensitized to lorlatinib when treated in combination with TNO155.[5]

This suggests that dual inhibition of ALK and SHP2 can prevent or overcome adaptive

resistance mechanisms.

ALK TKI Monotherapy
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Mutant ALK ALK TKI RAS-MAPK Pathway
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Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for

studying TNO155 in ALK-driven neuroblastoma. Researchers should optimize these protocols

for their specific experimental conditions.

Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) and assessing

the synergy between TNO155 and ALK inhibitors.

Materials:

Neuroblastoma cell lines (e.g., Kelly, SH-SY5Y)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

TNO155 (dissolved in DMSO)

ALK inhibitor (e.g., Lorlatinib, dissolved in DMSO)

96-well plates

Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue)

Plate reader

Procedure:

Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Prepare serial dilutions of TNO155 and the ALK inhibitor in complete culture medium. For

combination studies, prepare a matrix of concentrations.

Remove the old medium from the plates and add the drug-containing medium. Include

DMSO-only wells as a vehicle control.
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Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time and then measure the luminescence or fluorescence

using a plate reader.

Calculate cell viability as a percentage relative to the vehicle control.

Determine IC₅₀ values using non-linear regression analysis. For combination studies,

calculate the combination index (CI) using software like CompuSyn.

Western Blotting
This protocol is for assessing the effect of TNO155 on the ALK-SHP2-MAPK signaling pathway.

Materials:

Neuroblastoma cell lines

TNO155 and ALK inhibitor

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-ERK, anti-ERK, anti-SHP2, anti-

GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Imaging system

Procedure:

Plate cells and treat with TNO155, an ALK inhibitor, or the combination for a specified time

(e.g., 24 hours).

Lyse the cells and quantify the protein concentration.

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system. Analyze the band intensities relative to a

loading control.

Murine Xenograft Model
This protocol is for evaluating the in vivo antitumor efficacy of TNO155 in combination with an

ALK inhibitor.

Materials:

Immunocompromised mice (e.g., NOD-scid gamma mice)

ALK-mutant neuroblastoma cells (e.g., Kelly)

Matrigel

TNO155 formulation for oral gavage
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ALK inhibitor formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank

of each mouse.

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into treatment groups.

Administer TNO155, the ALK inhibitor, the combination, or vehicle control to the respective

groups via oral gavage at the predetermined doses and schedule (e.g., daily or twice daily).

Measure tumor volume with calipers every 2-3 days.

Monitor the body weight and overall health of the mice as indicators of toxicity.

Continue treatment for a defined period (e.g., 4 weeks) or until tumors in the control group

reach a predetermined endpoint.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting, immunohistochemistry).

Plot tumor growth curves and perform statistical analysis to compare the treatment groups.
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Conclusion
TNO155, as a potent SHP2 inhibitor, represents a promising therapeutic strategy for ALK-

driven neuroblastoma, especially when used in combination with ALK TKIs. The preclinical

evidence strongly supports the rationale for this combination to enhance therapeutic efficacy

and overcome drug resistance. The protocols and data presented in this document provide a

framework for researchers to further investigate the potential of TNO155 in this challenging

pediatric cancer. Future clinical trials are warranted to translate these promising preclinical

findings into improved outcomes for patients with ALK-driven neuroblastoma.[10][5]
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To cite this document: BenchChem. [Application of TNO155 in ALK-Driven Neuroblastoma
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2543578#application-of-tno155-in-alk-driven-
neuroblastoma-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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